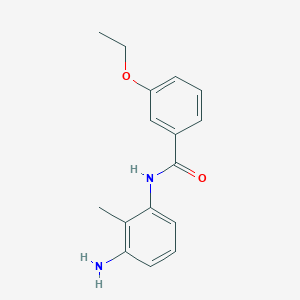

N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide

Description

N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide is a benzamide derivative featuring a 3-ethoxy group on the benzoyl ring and a 3-amino-2-methylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-13-7-4-6-12(10-13)16(19)18-15-9-5-8-14(17)11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAYNCLGGBKHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257941 | |

| Record name | N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020056-68-1 | |

| Record name | N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Coupling Using Activated Esters or Coupling Reagents

One of the most reliable methods for synthesizing amides such as N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide is through amide bond formation using coupling reagents like HATU, EDCI, or similar agents in polar aprotic solvents (e.g., DMF, DCM).

- Dissolve 3-ethoxy-2-methylbenzoic acid (or 3-ethoxybenzoic acid if methyl substitution is elsewhere) in dry DMF.

- Add a coupling reagent such as HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).

- Stir the mixture at room temperature for 5–10 minutes to activate the acid.

- Add 3-amino-2-methylaniline (1 equivalent) to the reaction mixture.

- Stir the reaction at room temperature or slightly elevated temperature (up to 40 °C) for several hours (typically 10–12 hours).

- Work-up involves dilution with ethyl acetate, washing with aqueous sodium bicarbonate, water, and brine, drying over sodium sulfate, filtration, and concentration.

- Purification by silica gel column chromatography yields the desired amide product.

This method provides good yields and purity, as demonstrated in analogous syntheses of substituted benzamides.

Direct Amidation Using Acid Chlorides or Anhydrides

Another approach involves converting 3-ethoxybenzoic acid into its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 3-amino-2-methylaniline:

- The acid chloride is prepared by refluxing 3-ethoxybenzoic acid with SOCl2 under inert atmosphere.

- The acid chloride is then reacted with the aniline in an inert solvent like dichloromethane at low temperature (0–5 °C) in the presence of a base such as triethylamine.

- This method often provides rapid reaction and high yields but requires careful control of conditions to avoid side reactions.

Catalytic Reduction of Amides to Amines (Optional Step)

In some synthetic routes, catalytic reduction of amides to amines is used to modify intermediates or side chains. Transition metal-free catalytic reductions using borane reagents or metal catalysts have been reported to efficiently reduce amides to amines, which can be useful in multi-step synthesis.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amide coupling (HATU/DMF) | 3-ethoxy-2-methylbenzoic acid, HATU, DIEA | DMF | RT (~25 °C) | 10–12 h | 70–85 | Standard amide coupling |

| Reductive amination | Aldehyde + NaBH(OAc)3 | DCM or MeOH | RT | 4–6 h | 60–80 | For preparing aniline intermediate |

| Nitro reduction | Fe powder, HCl or Pd/C, H2 | EtOH or MeOH | RT to reflux | 2–6 h | 75–90 | Conversion of nitro to amine |

| Acid chloride formation | SOCl2 | DCM | Reflux | 1–2 h | Quantitative | For acid chloride intermediate |

| Amidation with acid chloride | Acid chloride + aniline + TEA | DCM | 0–5 °C to RT | 1–3 h | 80–90 | Rapid amidation |

Research Findings and Optimization Notes

- The choice of coupling reagent (HATU, EDCI, DCC) significantly affects yield and side-product formation; HATU is preferred for higher efficiency and cleaner reactions.

- Use of dry, aprotic solvents such as DMF or DCM is critical to avoid hydrolysis of activated intermediates.

- Temperature control during acid chloride formation and amidation prevents decomposition and side reactions.

- Reductive amination and nitro reduction steps require careful monitoring to ensure complete conversion and avoid over-reduction.

- Purification by silica gel chromatography or recrystallization is effective for isolating pure this compound.

- Scale-up considerations include solvent choice, reaction time, and catalyst loading to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with different substituents replacing the ethoxy group.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance therapeutic efficacy.

Case Study: Anticancer Activity

Recent studies have explored the compound's potential as an inhibitor of the B-Raf kinase, which is implicated in various cancers, including melanoma. The compound's design facilitates interaction with the B-Raf protein, potentially leading to the development of effective anticancer therapies .

| Compound | Target | Activity |

|---|---|---|

| This compound | B-Raf | Inhibitory activity against cancer cells |

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Synthetic Pathways

The synthesis typically involves reacting 3-amino-2-methylphenylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitro derivatives |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Halogens or alkylating agents | Substituted benzamides |

Analytical Chemistry

In analytical chemistry, this compound is utilized in mass spectrometry studies. It helps researchers understand fragmentation patterns and molecular interactions.

Gas Phase Fragmentation Studies

The compound has been employed in collision-induced dissociation experiments to analyze its fragmentation behavior under various conditions. This application aids in elucidating its structural properties and stability.

Material Science

The compound's properties also lend themselves to applications in material science, particularly in developing new materials with specific electrical or optical characteristics.

Potential Applications

Research indicates that modifications of this compound could lead to materials suitable for use in sensors or electronic devices due to their conductive properties.

Biological Research

This compound exhibits various biological activities that are being explored for potential therapeutic applications.

Studies have shown that this compound can bind effectively to certain receptors involved in neurotransmission and microbial inhibition, suggesting its utility in developing treatments for neurological disorders and infections .

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituent Position and Electronic Effects

- 3-Ethoxy vs. 4-Isobutoxy (): N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide replaces the 3-ethoxy group with a bulkier 4-isobutoxy substituent.

- 3-Ethoxy vs. 2-Methoxyethoxy (): N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide introduces a flexible 2-methoxyethoxy chain at the para position. This enhances solubility due to increased polarity while retaining hydrogen-bonding capacity .

Core Modifications

- Heterocyclic Attachments (): Compound 31 () incorporates a pyrazolyl-pyrimidinone moiety, enabling interactions with enzymes like adenylyl cyclase. However, its synthesis yield (5%) is significantly lower than typical benzamide derivatives, indicating synthetic challenges with complex heterocycles . N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide () features an oxadiazole ring, which enhances metabolic stability and π-π stacking interactions in biological targets .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈N₂O₂

- Molecular Weight : Approximately 270.33 g/mol

- Structural Features : The compound features an ethoxy group, which may influence its solubility and interaction with biological targets.

This compound is believed to interact with various molecular targets, including enzymes and receptors. The presence of the amino group enhances its ability to modulate enzyme activity and cellular signaling pathways. Specific pathways affected by this compound include:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes.

- Receptor Binding : The compound may bind to specific receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokine production.

- Antitumor Activity : Initial findings indicate selective cytotoxic effects on cancer cell lines while sparing normal cells.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique properties:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide | C₁₇H₂₀N₂O₂ | Anticancer |

| N-(5-Amino-2-methylphenyl)-3-ethoxybenzamide | C₁₆H₁₈N₂O₂ | Antimicrobial |

| N-(3-Amino-2-methylphenyl)benzamide | C₁₅H₁₈N₂O | Enzyme inhibition |

The ethoxy substitution at the 3-position enhances the compound's solubility and bioavailability compared to other similar compounds, which may contribute to its therapeutic potential.

Study on Anti-inflammatory Effects

A study investigated the effects of this compound on TNF-α production in microglial cells. The results indicated a significant reduction in TNF-α levels, suggesting that the compound may have therapeutic potential in treating neuroinflammatory conditions .

Antitumor Activity Assessment

In vitro studies demonstrated that this compound selectively inhibited the proliferation of cancer cell lines such as MDA-MB-231 and BT-549. Notably, it did not affect normal human keratinocytes (HaCaT cells), indicating a favorable safety profile for potential anticancer applications .

Q & A

Q. What are the established synthetic routes for N-(3-Amino-2-methylphenyl)-3-ethoxybenzamide, and how are intermediates characterized?

Answer: The compound is typically synthesized via amide coupling between 3-ethoxybenzoyl chloride and 3-amino-2-methylaniline. Key steps include:

- Reaction conditions : Use dichloromethane (DCM) as a solvent and a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl generated during the reaction .

- Intermediates : The 3-ethoxybenzoyl chloride precursor is synthesized by reacting 3-ethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux .

- Characterization : Confirm intermediates via and NMR, UV spectroscopy, and high-resolution mass spectrometry (HRMS). For example, the aromatic protons in the 3-ethoxy group typically resonate at δ 6.8–7.4 ppm in NMR .

Q. Table 1: Key Spectral Data for Intermediates

| Intermediate | NMR (δ, ppm) | NMR (δ, ppm) | Mass (m/z) |

|---|---|---|---|

| 3-Ethoxybenzoyl chloride | 1.42 (t, CH₃), 4.12 (q, OCH₂) | 14.1 (CH₃), 63.5 (OCH₂) | 183.05 (M⁺) |

| N-(3-Amino-2-methylphenyl)amide | 2.25 (s, CH₃), 6.5–7.4 (Ar-H) | 18.2 (CH₃), 167.8 (C=O) | 298.34 (M⁺) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.